Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
CAS No.: 9003-55-8
Cat. No.: VC8474815
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9003-55-8 |
|---|---|
| Molecular Formula | C12H14 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | buta-1,3-diene;styrene |
| Standard InChI | InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2 |
| Standard InChI Key | MTAZNLWOLGHBHU-UHFFFAOYSA-N |
| SMILES | C=CC=C.C=CC1=CC=CC=C1 |
| Canonical SMILES | C=CC=C.C=CC1=CC=CC=C1 |
Introduction
Chemical Structure and Synthesis
Monomeric Composition and Block Architecture
The polymer is synthesized via anionic polymerization of styrene (ethenylbenzene) and 1,3-butadiene, forming a triblock structure of polystyrene-hydrogenated polybutadiene-polystyrene (S-HB-S). The hydrogenation step, typically catalyzed by rhodium complexes such as RhCl(PPh3)3, converts >95% of the butadiene-derived double bonds into single bonds, yielding a saturated mid-block with ethylene-1,2-butylene units .
Catalytic Hydrogenation Mechanism
Kinetic studies using Wilkinson’s catalyst (RhCl(PPh3)3) have demonstrated that hydrogenation rates depend on catalyst concentration, hydrogen pressure, and temperature. At 85°C and 700 psi H2, the reaction achieves near-quantitative conversion within 8–12 hours, with no significant chain scission or cross-linking observed via gel permeation chromatography . The steric hindrance from adjacent styrene units slows hydrogenation at the butadiene-styrene interface, necessitating optimized catalyst-to-monomer ratios .
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Catalyst | RhCl(PPh3)3 (22 ppm Co) | |
| Temperature | 85°C | |
| H2 Pressure | 700 psi | |
| Residual Unsaturation | <0.12 meq olefin/g | |
| Melt Flow Rate (230°C) | 220 g/10 min |
Physical and Chemical Properties
Thermal and Mechanical Characteristics
The hydrogenated polymer exhibits a glass transition temperature (Tg) of −45°C for the hydrogenated butadiene block and 95°C for the polystyrene domains, enabling flexibility at low temperatures and dimensional stability at elevated temperatures . Its melt flow rate of 220 g/10 min (ASTM D1238, 2.16 kg at 230°C) surpasses conventional styrenic block copolymers, facilitating injection molding and extrusion processes .
Solubility and Compatibility
The polymer is soluble in non-polar solvents such as toluene and cyclohexane but insoluble in polar solvents like water or ethanol. Its compatibility with polyalpha-olefins (PAOs) and paraffinic plasticizers allows for tailored viscosity adjustments in adhesive formulations .
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.91–0.94 g/cm³ | |
| Tensile Strength | 15–25 MPa | |
| Elongation at Break | 500–800% | |
| Shore A Hardness | 60–75 |
Recent Research and Developments
High-Flow Composites for 3D Printing
Patented high-flow variants (melt flow rate >100 g/10 min) enable fused filament fabrication of elastic components with resolutions <100 µm. Applications include custom orthopedic braces and vibration-damping mounts .
Epoxidized Derivatives for Biomedical Use
Epoxidation introduces reactive sites for covalent drug attachment, with in vitro studies demonstrating sustained release of dexamethasone over 14 days .
Environmental Stability Enhancements
Accelerated aging tests (85°C, 85% RH) show <10% loss in tensile properties after 1,000 hours, outperforming non-hydrogenated SBS by a factor of 3 .
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